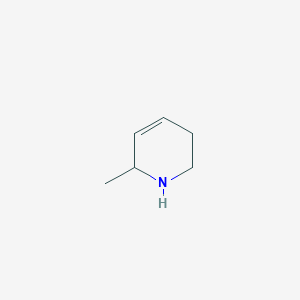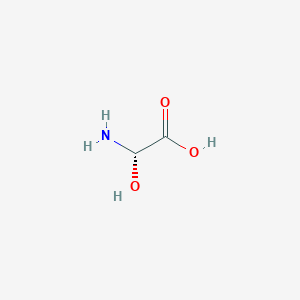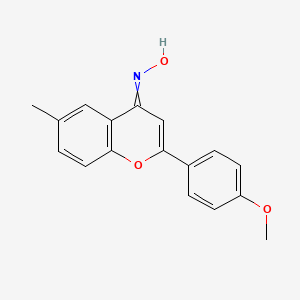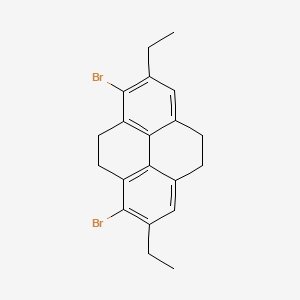
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a ketone, and a phenyl group within its molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 1,4-pentanedione with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then treated with nitrous acid to generate the diazonium salt, which is subsequently converted to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amines and related compounds.
Substitution: Formation of substituted phenylpent-1-en-2-olate derivatives.
Applications De Recherche Scientifique
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes or reacting with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Diazonio-5-oxo-5-(thiophen-2-yl)pent-1-en-2-olate: Similar structure with a thiophene ring instead of a phenyl group.
1-Diazonio-5-oxo-1-(phenylsulfonyl)-1-hexen-2-olate: Contains a phenylsulfonyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group enhances its stability and reactivity compared to similar compounds with different substituents .
Propriétés
Numéro CAS |
114491-32-6 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-diazo-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C11H10N2O2/c12-13-8-10(14)6-7-11(15)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clé InChI |
CKVPGBCNCMKWTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


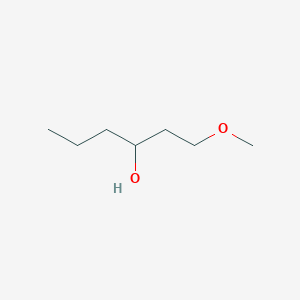
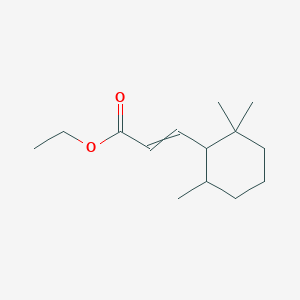
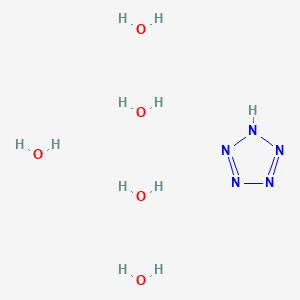
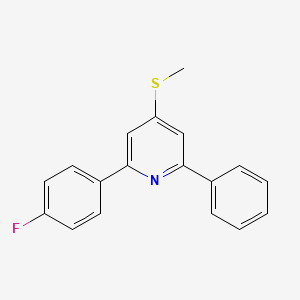
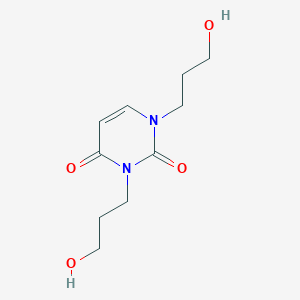

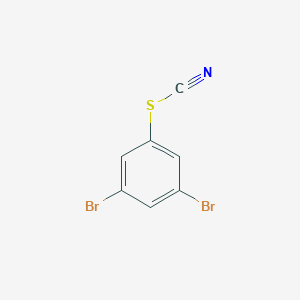

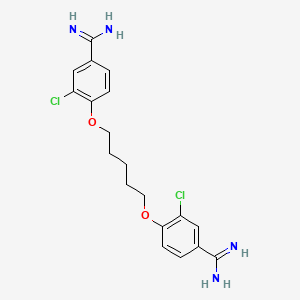
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
